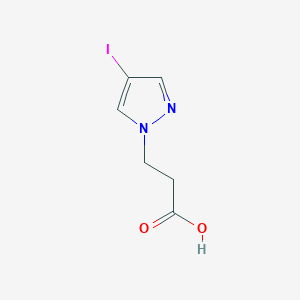

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGHVPPRUSELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-infective properties.[3][4][5] The title compound, this compound, is a highly valuable bifunctional building block. The 4-iodo substitution provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-substituted propanoic acid moiety allows for amide bond formation or serves as a key pharmacophoric element.[6]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, justify the selection of reagents and conditions, and provide detailed, field-proven experimental protocols suitable for researchers and drug development professionals. The synthesis is logically divided into two primary stages: the selective iodination of the pyrazole core and the subsequent attachment of the propanoic acid side chain via an aza-Michael addition.

Overall Synthetic Workflow

The proposed synthesis follows a two-step sequence starting from commercially available pyrazole. The first step establishes the key 4-iodo-1H-pyrazole intermediate, which is then directly converted to the target molecule in the second step.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of the 4-Iodo-1H-pyrazole Intermediate

The initial stage of the synthesis focuses on the regioselective iodination of the pyrazole ring. The pyrazole heterocycle is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible carbon, leading to preferential substitution at this site.

Mechanistic Considerations & Reagent Selection

Several methods exist for the iodination of pyrazoles, each with distinct advantages. The choice of iodinating agent is critical and depends on the reactivity of the pyrazole substrate and desired reaction conditions.[7]

-

Iodine (I₂) with an Oxidant: Molecular iodine itself is a relatively weak electrophile. Its reactivity is significantly enhanced by the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[7][8] The oxidant converts iodide (I⁻) formed during the reaction back to the active electrophilic species or generates a more potent iodinating agent in situ (e.g., H₂OI⁺). The I₂/H₂O₂ system in water is considered an environmentally friendly ("green") and efficient protocol.[7]

-

N-Iodosuccinimide (NIS): NIS is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive or acid-sensitive pyrazole derivatives. For electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) is often employed to increase the electrophilicity of the iodine.[7]

-

Electrochemical Iodination: This method offers a green alternative by avoiding chemical oxidants, generating the electrophilic iodine species at an anode.[9]

Comparative Analysis of Iodination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Iodine/Oxidant | I₂, H₂O₂ (or CAN) | Water or Acetonitrile, Room Temp | Cost-effective, "Green" (with H₂O₂), Good yields | May require careful control of stoichiometry to avoid over-iodination[7] |

| NIS | N-Iodosuccinimide (NIS) | Acetic Acid/TFA or DCM | Mild, High yields, Good for less reactive substrates | More expensive than I₂, Requires acid for deactivated rings |

| Electrochemical | KI, NaHCO₃ | H₂O-CHCl₃, Galvanostatic electrolysis | Avoids hazardous chemical oxidants | Requires specialized equipment, Yields can be variable[9] |

For this guide, we will detail the protocol using N-Iodosuccinimide (NIS) due to its high efficiency and reliability.

Detailed Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole via NIS

This protocol is adapted from established procedures for the iodination of pyrazoles using NIS.[7]

Materials:

-

Pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask charged with pyrazole (1.0 eq), add dichloromethane (DCM) to create a solution of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-Iodo-1H-pyrazole as a white to off-white solid.

Part 2: Synthesis of this compound

With the 4-iodopyrazole intermediate in hand, the next step is the introduction of the propanoic acid side chain at the N1 position. The aza-Michael addition (or conjugate addition) of the pyrazole N-H to an α,β-unsaturated carbonyl compound like acrylic acid is a highly efficient and atom-economical method for this transformation.

Mechanistic Considerations & Reaction Design

The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the acrylic acid double bond. Pyrazoles can react directly with acrylic and crotonic acids, often without the need for a strong base.[10] The reaction can be slow, and in some cases, gentle heating is required. The carboxylic acid functionality of the Michael acceptor can participate in the reaction, potentially leading to an autocatalytic effect.[10] Alternatively, a weak inorganic base like cesium carbonate (Cs₂CO₃) has been shown to be a highly effective catalyst for the aza-Michael addition of azoles to α,β-unsaturated systems.[1][2]

Caption: Simplified mechanism of the aza-Michael addition.

Detailed Experimental Protocol: Aza-Michael Addition

This protocol is based on the general principles of aza-Michael additions of pyrazoles to unsaturated acids.[10]

Materials:

-

4-Iodo-1H-pyrazole (1.0 eq)

-

Acrylic acid (1.5 eq)

-

(Optional) Cesium Carbonate (Cs₂CO₃) (0.1 eq)

-

Toluene or solvent-free

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4-Iodo-1H-pyrazole (1.0 eq) and acrylic acid (1.5 eq).

-

Optional (Catalytic Method): Add Cs₂CO₃ (0.1 eq) and a suitable solvent like THF or acetonitrile. Stir at room temperature for 12-24 hours.[1][2]

-

Optional (Thermal, Solvent-Free Method): Heat the neat mixture of 4-Iodo-1H-pyrazole and acrylic acid to 80-90 °C for 3-6 hours.[10]

-

Monitor the reaction by TLC or LC-MS until the starting 4-iodopyrazole is consumed.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution with 1 M HCl to remove any unreacted acrylic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Alternative Route: N-Alkylation with a 3-Halopropanoic Acid Ester

An alternative, though less direct, approach involves the N-alkylation of 4-iodopyrazole with an ester of a 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), followed by ester hydrolysis. This method requires a base, such as K₂CO₃ or NaOH, to deprotonate the pyrazole N-H, creating a more potent nucleophile.[11]

Caption: Workflow for the alternative N-alkylation/hydrolysis route.

While effective, this two-step sequence (alkylation followed by hydrolysis) is less atom-economical than the direct aza-Michael addition with acrylic acid.

Conclusion

The can be reliably achieved in two high-yielding steps from pyrazole. The recommended pathway involves the efficient iodination of pyrazole using N-Iodosuccinimide, followed by a direct and atom-economical aza-Michael addition to acrylic acid. This approach minimizes step count and avoids the use of harsh reagents, making it a robust and scalable route for producing this versatile intermediate for applications in pharmaceutical research and development.

References

- Title: Synthesis of 4-Iodopyrazole - Technical Support Center Source: BenchChem URL

- Source: National Institutes of Health (NIH)

- Title: 4-Iodopyrazole | 3469-69-0 Source: ChemicalBook URL

- Title: Electrosynthesis of 4-iodopyrazole and its derivatives Source: ResearchGate URL

- Title: Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL

- Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: Royal Society of Chemistry URL

- Title: Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles Source: BenchChem URL

- Title: Aza-Michael addition of pyrazoles to crotonic acid Source: ResearchGate URL

- Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates Source: RSC Publishing URL

- Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL

- Title: Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers Source: BenchChem URL

- Title: (Pyrazol-4-yl)aceticyl)

Sources

- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, from formulation to its fate within a biological system. This document is structured to not only present theoretical and extrapolated data for the target compound but also to provide actionable, field-proven experimental protocols for its empirical determination.

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2][3] The introduction of an iodo-substituent and a propanoic acid sidechain, as in the case of this compound, creates a molecule with distinct properties that warrant detailed investigation. This guide will delve into its structural attributes, solubility, lipophilicity, and acidity, providing the necessary framework for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and overall behavior. The structure of this compound, with its combination of an aromatic pyrazole ring, a halogen atom, and a carboxylic acid group, suggests a compound with multifaceted properties.

| Property | Predicted/Calculated Value | Data Source/Method |

| Molecular Formula | C₆H₇IN₂O₂ | - |

| Molecular Weight | 282.04 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

Note: As extensive experimental data for this specific molecule is not publicly available, some values are calculated or extrapolated from closely related structures. For comparison, the methylated analog, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid, has a reported molecular weight of 280.06 g/mol .[4]

Lipophilicity and Solubility: The Keys to Bioavailability

The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a classic measure of lipophilicity. For an ionizable molecule like our target compound, the LogD is more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.

| Parameter | Predicted Value | Significance |

| XLogP3 | ~1.5 | Indicates moderate lipophilicity. |

| LogD at pH 7.4 | < 1.0 | The presence of the ionizable carboxylic acid group at physiological pH significantly increases its hydrophilicity. |

Note: The XLogP3 value is an estimation based on computational models. The methylated analog, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid, has a computed XLogP3 of 0.7, suggesting that the N-H on the pyrazole ring of our target compound may contribute to slightly higher lipophilicity.[4]

Aqueous Solubility

The aqueous solubility of a compound is crucial for its absorption from the gastrointestinal tract and for the preparation of parenteral formulations. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.

Expected Solubility Profile:

-

Low Solubility in Acidic pH: In a low pH environment, the carboxylic acid will be protonated, leading to lower aqueous solubility.

-

Higher Solubility in Neutral to Basic pH: As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.

Experimental Protocol for Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method, compliant with OECD Guideline 105.

Workflow: Shake-Flask Solubility Assay

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For this compound, two key ionizable groups exist: the carboxylic acid and the pyrazole ring.

-

Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH). This is expected to be in the range of 3.5 - 4.5 .

-

Basic pKa (pKa₂): The pyrazole ring can be protonated, but it is a very weak base. This pKa is likely to be < 2.0 .

The acidic pKa is of primary importance for its behavior in biological systems. It dictates the charge of the molecule in different compartments of the body, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Workflow: Potentiometric Titration for pKa

Caption: Workflow for pKa determination via potentiometric titration.

Structural Confirmation and Purity Analysis

The identity and purity of the compound must be rigorously confirmed. Standard spectroscopic methods are indispensable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra of pyrazole derivatives are well-documented and can be used for structural confirmation.[3][5]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and C-H and N-H bonds within the pyrazole ring.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any potential impurities. A purity level of >95% is typically required for in-vitro and in-vivo studies.

Chemical Stability

Understanding the stability of a compound under various conditions is critical for its storage, formulation, and handling.

-

pH Stability: The stability across a range of pH values should be assessed to identify potential degradation in simulated gastric or intestinal fluids.

-

Thermal Stability: Determined using techniques like thermogravimetric analysis (TGA) to understand its decomposition temperature.

-

Photostability: Exposure to light can sometimes lead to degradation. This is particularly relevant for compounds with chromophores, such as the pyrazole ring.

Conclusion

While this compound is not yet extensively characterized in the public domain, this guide provides a robust framework for its physicochemical evaluation. By applying the principles and experimental protocols outlined herein, researchers and drug developers can systematically build a comprehensive profile of this molecule. This foundational knowledge is the bedrock upon which successful preclinical and clinical development programs are built, enabling informed decisions and mitigating risks in the journey from a promising compound to a potential therapeutic agent.

References

-

MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem. Retrieved from [Link]

Sources

The Core Chemistry and Application of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics.[1] Its unique electronic properties and metabolic stability have made it a favored building block for medicinal chemists.[1] The strategic introduction of an iodine atom to the pyrazole ring, as seen in 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid , significantly amplifies its synthetic versatility. This technical guide provides a comprehensive overview of the synthesis, potential applications, and scientific context of this valuable research compound. While a specific CAS number for this molecule is not publicly registered, indicating its status as a novel or specialized research chemical, its molecular architecture allows for a thorough exploration of its potential based on established chemical principles and the extensive literature on related pyrazole derivatives.

Physicochemical Properties and Structural Data

A quantitative understanding of a compound's properties is fundamental to its application in drug discovery. The following table summarizes the predicted and known properties of closely related analogs to provide a foundational dataset for researchers working with this compound.

| Property | Predicted/Analog Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | - |

| Molecular Weight | 279.97 g/mol | [2] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 279.95523 Da | [2] |

| Monoisotopic Mass | 279.95523 Da | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes, leveraging the well-established chemistry of pyrazoles. The most logical pathway involves a multi-step synthesis starting from readily available precursors.

Diagram of Proposed Synthetic Workflow

Caption: A proposed three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a suitable base (e.g., DBU).

-

Add ethyl acrylate (1.1 eq) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(1H-pyrazol-1-yl)propanoate.

Step 2: Iodination of the Pyrazole Ring

-

Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

-

Stir the reaction at room temperature and protect from light.

-

Monitor the reaction for the formation of the iodinated product.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to obtain ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

The Role of this compound in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a versatile handle.

Diagram of Key Cross-Coupling Reactions

Caption: Versatility of the 4-iodo-pyrazole moiety in various palladium-catalyzed cross-coupling reactions.

The ability to participate in these reactions allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole-containing compounds have shown a broad spectrum of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3]

Potential Biological Significance and Therapeutic Targets

The pyrazole scaffold is a key component of numerous FDA-approved drugs.[1] For instance, Ruxolitinib, a potent JAK1/JAK2 inhibitor, features a pyrazole core.[4] While the specific biological activity of this compound is not documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation.

-

Kinase Inhibition: The pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The propanoic acid side chain could be modified to interact with other regions of the kinase domain to enhance potency and selectivity.

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5]

-

Anticancer Properties: The antiproliferative activity of pyrazole-containing compounds is well-documented, with mechanisms including the induction of apoptosis and cell cycle arrest.[3]

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and the presence of both an iodinated pyrazole ring and a carboxylic acid moiety provides two orthogonal handles for further functionalization. This allows for the systematic development of compound libraries to probe a wide range of biological targets. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed chemical tools will be paramount to the discovery of the next generation of medicines.

References

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid | C7H9IN2O2 | CID 168806586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of the novel heterocyclic compound, 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a logical, field-proven workflow, explaining the causality behind each experimental choice and demonstrating how a convergence of data from multiple orthogonal techniques leads to a self-validating and definitive structural assignment.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of an iodine atom and a propanoic acid sidechain to the pyrazole ring, as in this compound, creates a molecule with significant potential for further functionalization and as a building block in drug discovery programs. Accurate and complete structure elucidation is the non-negotiable foundation upon which all subsequent research, including structure-activity relationship (SAR) studies, is built.[1] This guide will detail a systematic approach to confirming the molecular formula, connectivity, and three-dimensional structure of this target compound.

Part 1: Foundational Analysis - Confirming the Building Blocks

Before delving into complex spectroscopic analysis, foundational techniques provide a crucial first pass, confirming the elemental composition and purity of the synthesized compound.

Elemental Analysis

Expertise & Experience: Elemental analysis serves as a fundamental check of a compound's empirical formula. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[3][4] Given the presence of iodine, a specific halogen analysis would also be necessary. This technique is invaluable for identifying gross errors in synthesis or purification and provides the first piece of quantitative evidence for the proposed molecular formula (C₆H₇IN₂O₂).

Trustworthiness: The results of elemental analysis should agree with the calculated theoretical percentages to within a narrow margin (typically ±0.4%). A significant deviation would immediately signal the presence of impurities, residual solvent, or an incorrect molecular structure, prompting a re-evaluation of the synthetic and purification procedures.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified compound into a tin capsule.

-

Instrumentation: Utilize a calibrated CHN elemental analyzer.

-

Combustion: The sample is combusted in an oxygen-rich environment at high temperatures (≥900 °C), converting the elements into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂).[4]

-

Detection: The gaseous products are separated by chromatography and quantified using a thermal conductivity detector.

-

Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

| Element | Theoretical % for C₆H₇IN₂O₂ | Acceptable Experimental Range |

| Carbon (C) | 27.09% | 26.69% - 27.49% |

| Hydrogen (H) | 2.65% | 2.25% - 3.05% |

| Nitrogen (N) | 10.53% | 10.13% - 10.93% |

Table 1: Theoretical vs. Expected Experimental Percentages from Elemental Analysis.

Part 2: Spectroscopic Interrogation - Assembling the Molecular Puzzle

With the elemental composition confirmed, the next phase employs a suite of spectroscopic techniques to piece together the molecular structure, atom by atom. Mass spectrometry provides the molecular weight and formula, while FTIR and NMR spectroscopy reveal the functional groups and the precise atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.[5] By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula. For this compound, the presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern. However, the presence of bromine or chlorine would produce characteristic M+2 peaks due to their natural isotopic abundances.[6][7]

Trustworthiness: The high mass accuracy of modern mass spectrometers (e.g., Orbitrap or TOF analyzers) allows for the differentiation between molecules with the same nominal mass but different elemental compositions.[5] A measured mass that matches the calculated mass for C₆H₇IN₂O₂ within a few parts per million (ppm) provides very strong evidence for that molecular formula.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5]

-

Analysis: Analyze the ions using a time-of-flight (TOF) mass analyzer, which measures the m/z based on the time it takes for ions to travel a fixed distance.

-

Data Interpretation: The resulting spectrum will show a peak for the molecular ion. The exact mass of this peak is then used to calculate the molecular formula.

| Ion | Calculated Exact Mass for C₆H₇IN₂O₂ | Expected m/z |

| [M+H]⁺ | 266.9574 | 267.9647 |

| [M-H]⁻ | 266.9574 | 265.9501 |

Table 2: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.[8] For the target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, C-H bonds of the alkyl chain and pyrazole ring, and C=N bonds within the pyrazole ring.[9][10]

Trustworthiness: The presence or absence of key absorption bands provides a quick and reliable confirmation of the functional groups. For instance, the broad O-H stretch of the carboxylic acid is a highly characteristic feature that would be difficult to misinterpret.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic (Pyrazole) |

| 2900-3000 | C-H stretch | Aliphatic (Propanoic acid chain) |

| ~1500-1600 | C=N, C=C stretch | Pyrazole Ring |

Table 3: Key Expected Infrared Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structure elucidation of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is typically required for a complete structural assignment.[13]

Trustworthiness: The combination of different NMR experiments provides a self-validating network of correlations. For example, a ¹H-¹H correlation observed in a COSY spectrum should be consistent with the ¹H-¹³C correlations seen in HSQC and HMBC spectra. This interlocking web of data provides an extremely high level of confidence in the final structure.

This experiment identifies the different types of protons in the molecule and their connectivity through spin-spin coupling. For this compound, we would expect to see signals for the two pyrazole ring protons and the two methylene groups of the propanoic acid chain. The carboxylic acid proton may be a broad singlet or may exchange with solvent and not be observed.

This experiment identifies the different types of carbon atoms. We would expect to see signals for the three pyrazole carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see a correlation between the two methylene groups of the propanoic acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton. For example, we would expect to see a correlation from the methylene protons adjacent to the pyrazole ring to the C3 and C5 carbons of the ring.

| Atom Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole H-3 | ~7.5, s | ~140 | C5, C4 |

| Pyrazole H-5 | ~7.6, s | ~132 | C3, C4, N-CH₂ |

| Pyrazole C-4 | - | ~65 | H-3, H-5 |

| N-CH₂ | ~4.4, t, J=7 | ~50 | C3, C5, CH₂-COOH |

| CH₂-COOH | ~2.9, t, J=7 | ~35 | N-CH₂, C=O |

| C=O | - | ~175 | N-CH₂, CH₂-COOH |

| COOH | ~11-12, br s | - | - |

Table 4: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Predicted values are estimates based on known data for similar structures and may vary.[14][15][16]

Part 3: Definitive 3D Structure - X-ray Crystallography

Expertise & Experience: While the combination of spectroscopic methods provides the connectivity of the molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[1] This technique is particularly valuable for confirming the regiochemistry of substitution on the pyrazole ring and for understanding intermolecular interactions, such as hydrogen bonding, which can be crucial for the properties of the material in the solid state.[17]

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structure proof. It provides precise measurements of bond lengths, bond angles, and torsion angles, leaving no ambiguity about the molecular structure.[1][17]

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[1] Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

-

Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Workflow and Data Integration

The elucidation of the structure is not a linear process but rather an integrated workflow where each piece of data informs and validates the others.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of a novel compound like this compound requires a methodical and multi-technique approach. By starting with foundational analyses to confirm the elemental composition and progressing through a suite of spectroscopic techniques to map out the molecular connectivity, a high degree of confidence in the proposed structure can be achieved. The final, unambiguous confirmation is then provided by single-crystal X-ray crystallography. This integrated workflow, grounded in the principles of causality and self-validation, ensures the scientific integrity of the structural assignment, providing a solid foundation for future research and development.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

-

Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

-

Wikipedia. Elemental analysis. Available at: [Link]

-

Stephan, A. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 399(8), 2635-2649. Available at: [Link]

-

University of Babylon. Element analysis. Available at: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Available at: [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29567-29582. Available at: [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1), 434-439. Available at: [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2016). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 439-452. Available at: [Link]

-

Nguyen, T. H. T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. Available at: [Link]

-

Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]

-

Smith, M. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

-

Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(31), 9713-9720. Available at: [Link]

-

Begtrup, M., & Larsen, F. W. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-476. Available at: [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available at: [Link]

-

ResearchGate. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below. Available at: [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 292-294. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Available at: [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. Available at: [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 246(1-3), 57-65. Available at: [Link]

-

PubChem. 3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid. Available at: [Link]

-

PubChem. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Available at: [Link]

- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Ajanaku, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 9(11), 108-113. Available at: [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(10), 883. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen.... Available at: [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 246(1-3), 57-65. Available at: [Link]

-

Wagner, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114972. Available at: [Link]

-

PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jchps.com [jchps.com]

- 12. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of this compound. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its spectral signature is paramount for researchers. This document synthesizes predictive data based on the analysis of its constituent fragments and established spectroscopic principles to offer a robust framework for its identification and quality control. While experimentally derived spectra for this specific molecule are not widely published, this guide serves as an expert-level predictive reference, explaining the causality behind expected spectral features.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 4-iodinated pyrazole ring N-substituted with a propanoic acid moiety. This combination of a halogenated heterocycle and a carboxylic acid functional group makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Accurate and unambiguous characterization is the bedrock of any synthetic workflow, ensuring the identity and purity of the compound. This guide provides the foundational spectral knowledge required for such validation.

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. DMSO-d₆ is often preferred for compounds with carboxylic acid and NH protons, as it ensures their observation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Analysis: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A standard acquisition includes ¹H, ¹³C, and 2D correlation experiments like COSY and HSQC for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoic acid side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (Pyrazole) | ~7.6 | Singlet (s) | - | 1H |

| H-5 (Pyrazole) | ~7.5 | Singlet (s) | - | 1H |

| -CH₂- (adjacent to N) | ~4.4 | Triplet (t) | ~7.0 | 2H |

| -CH₂- (adjacent to COOH) | ~2.9 | Triplet (t) | ~7.0 | 2H |

| -COOH | ~11-12 | Broad Singlet (br s) | - | 1H |

Expertise & Experience: The two protons on the pyrazole ring (H-3 and H-5) are expected to be singlets due to the iodine atom at the 4-position, which eliminates vicinal H-H coupling on the ring. The chemical shifts are based on data for 4-iodopyrazole, where the ring protons appear at approximately 7.6 ppm.[1][2] The propanoic acid side chain will exhibit two triplets, a characteristic pattern for an ethyl group attached to electron-withdrawing groups. The methylene group attached to the pyrazole nitrogen will be deshielded to around 4.4 ppm, while the methylene group alpha to the carbonyl will be at a more upfield position, around 2.9 ppm. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~140 |

| C-5 (Pyrazole) | ~130 |

| C-4 (Pyrazole) | ~65 |

| -CH₂- (adjacent to N) | ~50 |

| -CH₂- (adjacent to COOH) | ~35 |

| -COOH | ~175 |

Trustworthiness: The assignment of the pyrazole carbons is based on known data for 4-iodopyrazole and other pyrazole derivatives.[2][3][4] The C-4 carbon, directly bonded to the highly electronegative iodine, is expected to be significantly shielded, resulting in a very upfield chemical shift for an aromatic carbon (~65 ppm). The C-3 and C-5 carbons will appear in the typical aromatic region. The carbons of the propanoic acid chain are in the aliphatic region, with the carbonyl carbon appearing significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule due to the presence of the acidic proton, allowing for analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental composition.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 280.98 | Molecular ion in positive mode |

| [M-H]⁻ | 278.97 | Molecular ion in negative mode |

| [M-I]⁺ | 154.06 | Loss of iodine radical |

Authoritative Grounding: The primary fragmentation pathways for pyrazoles often involve the expulsion of HCN or N₂.[5][6][7] For this compound, a significant fragmentation pathway would be the loss of the iodine atom. Another key fragmentation would be the cleavage of the propanoic acid side chain.

Caption: Predicted key fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Analysis: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| O-H Stretch | 3300-2500 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3150-3100 | Medium | Pyrazole Ring |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium | Propanoic Acid Chain |

| C=O Stretch | 1720-1700 | Strong | Carboxylic Acid |

| C=N & C=C Stretch | 1600-1450 | Medium | Pyrazole Ring |

| C-O Stretch | 1320-1210 | Strong | Carboxylic Acid |

| N-H Bending (out of plane) | 950-910 | Medium | Carboxylic Acid Dimer |

Expertise & Experience: The IR spectrum will be dominated by the features of the carboxylic acid. A very broad O-H stretching band from 3300-2500 cm⁻¹ is the most characteristic feature of a hydrogen-bonded carboxylic acid.[8] This will likely overlap with the C-H stretching bands. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The pyrazole ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[9][10]

Conclusion

The spectral data presented in this guide provide a comprehensive, albeit predictive, framework for the characterization of this compound. By understanding the expected NMR chemical shifts, mass spectrometric fragmentation patterns, and infrared absorption frequencies, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The principles and data discussed herein are grounded in established spectroscopic theory and data from closely related structures, ensuring a high degree of scientific integrity and practical utility for professionals in the field of drug discovery and development.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

-

4-Iodopyrazole. PubChem. [Link]

-

Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]

-

4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. National Library of Medicine. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

Sources

- 1. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, a compound of interest in pharmaceutical research and development. Understanding the solubility of this molecule is critical for its progression through various stages of drug discovery, including formulation, bioassay development, and preclinical studies. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences a drug candidate's fate.[1][2] Inadequate solubility can lead to poor absorption and bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is a cornerstone of successful drug development. This guide will specifically focus on this compound, providing both theoretical predictions and practical methodologies for assessing its solubility in relevant organic solvents.

Physicochemical Properties and Predicted Solubility of this compound

Molecular Structure:

-

Pyrazole Ring: The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole itself exhibits moderate solubility in various solvents.[4] Generally, pyrazole and its derivatives show good solubility in organic solvents such as ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[5] The pyrazole ring can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like lipophilicity and solubility.[6]

-

Propanoic Acid Side Chain: The presence of a propanoic acid group introduces a polar, ionizable functional group. This carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic solvents. The pKa of the carboxylic acid will be a critical determinant of its solubility in aqueous solutions and its potential for salt formation, which can significantly enhance aqueous solubility.[7]

-

Iodo Substituent: The iodine atom attached to the pyrazole ring increases the molecular weight and the overall lipophilicity (hydrophobicity) of the molecule. This increased lipophilicity might decrease its solubility in highly polar solvents like water but could enhance its solubility in non-polar organic solvents.

Predicted Solubility Behavior:

Based on these structural features, the following solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the carboxylic acid group and the nitrogen atoms of the pyrazole ring.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is also predicted in these solvents. The polarity of these solvents will facilitate the dissolution of the polar functional groups in the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the iodo-substituted pyrazole ring contributes to some lipophilicity, the polar propanoic acid side chain will hinder dissolution in these environments.

-

Aqueous Solutions: The solubility in water is expected to be low at neutral pH due to the hydrophobic nature of the iodinated pyrazole ring. However, the solubility will be highly pH-dependent. In basic aqueous solutions (pH > pKa of the carboxylic acid), the molecule will deprotonate to form a carboxylate salt, which will be significantly more water-soluble.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] The following protocol outlines a robust procedure for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. This typically requires 24 to 48 hours. It is crucial to ensure that equilibrium has been reached, which can be confirmed by taking measurements at different time points until the concentration remains constant.

-

-

Separation of the Saturated Solution:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Insert Value] | [Insert Value] |

| Ethanol | 24.5 | [Insert Value] | [Insert Value] |

| Acetone | 20.7 | [Insert Value] | [Insert Value] |

| Acetonitrile | 37.5 | [Insert Value] | [Insert Value] |

| Dichloromethane | 8.9 | [Insert Value] | [Insert Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert Value] | [InsertValue] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The interpretation of the solubility data should consider the physicochemical properties of both the solute and the solvents. The principle of "like dissolves like" is a useful guideline.[8] The polarity, hydrogen bonding capability, and dielectric constant of the solvents will all play a role in their ability to dissolve the target compound.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This can be leveraged during formulation development.

-

pH (for aqueous solutions): As previously mentioned, the solubility in aqueous media will be highly dependent on the pH. Adjusting the pH to deprotonate the carboxylic acid will significantly increase its water solubility.

-

Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound and Solvents: Impurities in either the solute or the solvent can affect the measured solubility.[9]

Troubleshooting Poor Solubility:

If the compound exhibits poor solubility in desired solvents, several strategies can be employed:

-

Co-solvents: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.[5]

-

Salt Formation: For aqueous formulations, converting the carboxylic acid to a salt is a common and effective strategy to improve solubility.[7]

-

Structural Modification: In the early stages of drug discovery, medicinal chemists can introduce polar functional groups to the molecule to improve its solubility.[7]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful development as a potential therapeutic agent. While theoretical predictions based on its chemical structure provide valuable initial insights, rigorous experimental determination using methods like the shake-flask protocol is imperative for obtaining accurate and reliable data. The information presented in this guide provides a solid foundation for researchers to approach the solubility characterization of this and similar molecules, enabling informed decisions throughout the drug development pipeline.

References

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Google Scholar.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Odessa College.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.

- Pyrazole. (n.d.). Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. lup.lub.lu.se [lup.lub.lu.se]

discovery and history of iodinated pyrazole derivatives

An In-Depth Technical Guide: The Discovery and Strategic Synthesis of Iodinated Pyrazole Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of iodinated pyrazole derivatives. Pyrazoles represent a "privileged scaffold" in medicinal chemistry, and the introduction of an iodine atom provides a critical functional handle for synthetic diversification, particularly through cross-coupling reactions.[1] This document explores the causal logic behind various synthetic strategies, detailing the regioselective synthesis of 4-iodo, 5-iodo, and 3-iodopyrazoles. We delve into the mechanistic underpinnings of these transformations and provide field-proven experimental protocols. The pivotal role of iodinated pyrazoles as key intermediates in drug discovery is highlighted through a case study on the synthesis of Celecoxib derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important class of heterocyclic compounds.

The Pyrazole Scaffold: A Foundation of Pharmacological Significance

The history of pyrazole chemistry began in the 1880s with the work of Ludwig Knorr and Edward Buchner, who first synthesized the five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3] Pyrazole and its derivatives are not commonly found in nature but have become indispensable in synthetic chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[2][4][5] This broad pharmacological profile has established the pyrazole core as a privileged structure in drug discovery, appearing in blockbuster drugs such as Sildenafil and the recently approved Zavegepant and Lenacapavir.[6][7]

The chemical reactivity of the pyrazole ring is characterized by an excess of π-electrons, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[8] This inherent reactivity is the foundation upon which functionalization strategies are built.

The Iodination Imperative: Unlocking Synthetic Versatility

While the pyrazole core is valuable, its true potential in complex molecule synthesis is unlocked through functionalization. The introduction of a halogen, particularly iodine, is a transformative step. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodinated pyrazoles highly versatile and sought-after intermediates for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1][9][10][11] This strategic installation of an iodine atom serves as a linchpin for molecular diversification, enabling the construction of complex, highly functionalized pyrazole derivatives for structure-activity relationship (SAR) studies in drug development.

A Historical Progression of Synthetic Methodologies

The synthesis of iodinated pyrazoles has evolved from classical methods to highly efficient and regioselective modern protocols. The primary challenge lies in controlling the position of iodination on the pyrazole ring, with the 4-iodo and 5-iodo isomers being the most synthetically important.[1]

The Synthesis of 4-Iodopyrazoles: Targeting the Electron-Rich Center

Direct electrophilic iodination is the most common and straightforward approach for synthesizing 4-iodopyrazoles, leveraging the high electron density at this position.[1]

-

Molecular Iodine with Oxidants : Early and still widely used methods employ molecular iodine (I₂), which is a relatively weak electrophile. To enhance its reactivity, an oxidant is required to generate a more potent iodinating species in situ.

-

N-Iodosuccinimide (NIS) : NIS is a mild and highly effective electrophilic iodinating agent. Its utility is particularly pronounced for less reactive, electron-deficient pyrazoles, where reactions are often accelerated by an acid catalyst like trifluoroacetic acid (TFA).[11][12][15]

-

Electrochemical Synthesis : An alternative approach involves the electrochemical iodination of pyrazoles. This method generates the iodinating species at an anode in an aqueous solution of potassium iodide (KI), offering a reagent-sparing and environmentally conscious option.[16]

Caption: Key reagents for the electrophilic C4-iodination of pyrazoles.

The Synthesis of 5-Iodopyrazoles: A Strategy of Directed Deprotonation

The C5 position of the pyrazole ring is significantly less nucleophilic than the C4 position, rendering direct electrophilic iodination at C5 infeasible. The dominant strategy involves a directed metalation approach.

-

n-Butyllithium (n-BuLi) and Iodine : This method leverages the kinetic acidity of the C5 proton. Treatment of an N-substituted pyrazole with a strong base, typically n-BuLi, at low temperatures (e.g., -78 °C) results in selective deprotonation at the C5 position. The resulting lithium pyrazolide is a potent nucleophile that is then "trapped" by an electrophile, molecular iodine (I₂), to exclusively yield the 5-iodo derivative.[10][11][12][17]

Caption: Contrasting workflows for regioselective C4 vs. C5 iodination.

Synthesis of 3-Iodopyrazoles

Direct iodination at the C3 position is rare. The synthesis of 3-iodopyrazoles typically relies on the cyclization of pre-functionalized building blocks, such as suitably substituted 1,3-dicarbonyl compounds condensing with hydrazines.[18] This underscores the importance of retrosynthetic planning in accessing specific pyrazole isomers.

Data Summary: A Comparative Analysis of Iodination Methods

The choice of iodination method depends critically on the desired regioselectivity and the electronic properties of the pyrazole substrate.

| Method | Reagents | Typical Conditions | Target Position | Typical Yield | Key Advantage / Causality | Reference(s) |

| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile, Reflux | C4 | Good to Excellent | CAN acts as a mild oxidant to generate a potent electrophilic iodine species. Effective for many substituted pyrazoles. | [11][12][14] |

| Green Iodination | I₂, Hydrogen Peroxide (H₂O₂) | Water, Room Temp. | C4 | 63-100% | Environmentally benign, using water as solvent and producing only water as a byproduct. | [12][13][15] |

| Mild Iodination | N-Iodosuccinimide (NIS), Acid (e.g., TFA) | Various solvents, 80 °C | C4 | Good | NIS is a milder, easy-to-handle solid. Acid catalysis is crucial for activating the reagent, especially for electron-poor pyrazoles. | [11][12][15] |

| Directed Metalation | n-BuLi, then I₂ | THF, -78 °C to RT | C5 | 65-89% | The strong base selectively removes the most acidic proton at C5, creating a nucleophilic anion that is trapped by iodine. | [11][12][17] |

| Iodocyclization | I₂, NaHCO₃ | Acetonitrile, Warming | C4 | Good | A one-pot method for building the iodinated pyrazole ring from acyclic precursors like N-propargyl-N'-tosylhydrazines. | [9] |

Case Study: Iodinated Pyrazoles in the Synthesis of Celecoxib Derivatives

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[19] The synthesis of its derivatives and radiolabeled analogues for imaging studies often employs an iodinated pyrazole as a key intermediate.[20] This highlights the real-world application of the synthetic methodologies described.